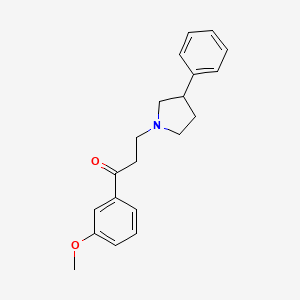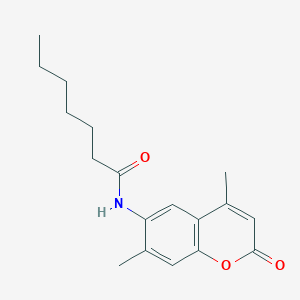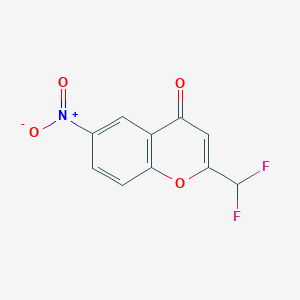![molecular formula C14H13N3O3 B11647658 2-Cyano-N'-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11647658.png)
2-Cyano-N'-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciano-N'-[(E)-[3-metoxi-4-(prop-2-IN-1-iloxi)fenil]metilideno]acetohidrazida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos, como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo ciano, un grupo metoxi y un grupo prop-2-IN-1-iloxi, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Ciano-N'-[(E)-[3-metoxi-4-(prop-2-IN-1-iloxi)fenil]metilideno]acetohidrazida típicamente implica múltiples pasos. Un método común incluye la reacción de 3-metoxi-4-(prop-2-IN-1-iloxi)benzaldehído con cianoacetohidrazida en condiciones específicas para formar el producto deseado. La reacción generalmente se lleva a cabo en presencia de un catalizador y bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso estaría optimizado para la eficiencia, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación para producir el compuesto en cantidades a granel.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Ciano-N'-[(E)-[3-metoxi-4-(prop-2-IN-1-iloxi)fenil]metilideno]acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir aminas primarias.
Aplicaciones Científicas De Investigación
2-Ciano-N'-[(E)-[3-metoxi-4-(prop-2-IN-1-iloxi)fenil]metilideno]acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 2-Ciano-N'-[(E)-[3-metoxi-4-(prop-2-IN-1-iloxi)fenil]metilideno]acetohidrazida involucra su interacción con dianas moleculares y vías específicas. El compuesto puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a los efectos biológicos observados. Se requieren estudios detallados para dilucidar completamente los mecanismos moleculares y las vías involucradas .
Comparación Con Compuestos Similares
Compuestos similares
- 2- (4-clorofenil)-N- {2- [3-metoxi-4- (prop-2-IN-1-iloxi)fenil …
- 4-metil-N-(prop-2-IN-1-il)bencensulfonamida
Singularidad
2-Ciano-N'-[(E)-[3-metoxi-4-(prop-2-IN-1-iloxi)fenil]metilideno]acetohidrazida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2-cyano-N-[(E)-(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H13N3O3/c1-3-8-20-12-5-4-11(9-13(12)19-2)10-16-17-14(18)6-7-15/h1,4-5,9-10H,6,8H2,2H3,(H,17,18)/b16-10+ |
Clave InChI |
JIXLIGIDQLMAQK-MHWRWJLKSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC#N)OCC#C |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)CC#N)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647576.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11647583.png)

![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647586.png)


![2-(4-Ethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11647611.png)
![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647614.png)


![(5E)-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647619.png)
![Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11647632.png)
![(6Z)-5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647637.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11647652.png)
